Brefeldin C
Overview
Description
Brefeldin C is a metabolite of the fungus Penicillium brefeldianum . It is a lactone antiviral that inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane .
Synthesis Analysis
A concise total synthesis of (+)-Brefeldin C starts from 2-furanylcyclopentene . This approach is based on an unprecedented enantioselective radical hydroalkynylation process to introduce the two cyclopentane stereocenters in a single step . The use of a furan substituent allows achieving high trans diastereoselectivity during the radical process .Molecular Structure Analysis
The molecular structure of Brefeldin C is closely related to its oxidation state . The furan substituent contains the four carbon atoms C1–C4 of the natural product in an oxidation state closely related to the one of the target molecule .Chemical Reactions Analysis
The synthesis of Brefeldin C involves an enantioselective radical hydroalkynylation process . This process introduces the two cyclopentane stereocenters in a single step .Physical And Chemical Properties Analysis
Brefeldin C has a chemical formula of C16H24O4 and a molecular weight of 280.36 g/mol . It is found naturally as a white to off-white crystalline solid .Scientific Research Applications
1. Impact on Golgi Apparatus and Cellular Transport
Brefeldin C (BFA) has significant effects on the Golgi apparatus in plant tissues, indicating a broader response than its known molecular targets (Robinson et al., 2008). It has also been studied for its impact on the intracellular transport and posttranslational modification of complement C3 in rat hepatocytes, affecting the translocation of proteins and blocking secretion (Oda et al., 1987). Furthermore, BFA inhibits Golgi membrane-catalysed exchange of guanine nucleotide onto ARF protein, influencing membrane traffic in eukaryotic cells (Donaldson et al., 1992).
2. Immunological Research
In immunology, BFA is a notable inhibitor of exocytosis, impacting the presentation of viral proteins to MHC class I-restricted cytotoxic T lymphocytes. It specifically inhibits antigen processing for class I-restricted T cell recognition (Yewdell & Bennink, 1989).
3. Anticancer Applications
Brefeldin A ester derivatives have been synthesized and tested for antiproliferative activity in cancer cell lines. Certain monoderivatization forms of BFA have shown to maintain biological activity, suggesting potential anticancer applications (Anadu, Davisson, & Cushman, 2006).
4. Molecular Biology
BFA is considered uncompetitive in its action on certain proteins, providing insights into molecular biology and protein interactions. It competes with Arf for binding to the Sec7 guanine nucleotide exchange domain, a unique characteristic that makes it a subject of interest in drug discovery (Chardin & McCormick, 1999).
5. Cellular Dynamics
BFA uniquely impedes protein transport from the endoplasmic reticulum to the Golgi complex, differing from other secretion-blocking agents. It affects the proteolytic conversion and terminal glycosylation of certain proteins, providing insights into the mechanisms of cellular dynamics (Misumi et al., 1986).
6. Mechanisms of Drug Resistance
BFA has been shown to induce resistance to topoisomerase II-directed agents like teniposide in cancer cells, potentially mediated by the activation of NF-kappaB. Understanding this mechanism can contribute to more effective chemotherapy strategies (Lin et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R,3Z,7S,11Z,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4-,11-10-/t12-,13+,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOHHVPBOQQDW-QHGHZAPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC/C=C\[C@@H]2CCC[C@H]2[C@@H](/C=C\C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brefeldin C | |
CAS RN |
73899-78-2 | |
Record name | Brefeldin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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